This compound can be sourced from various chemical suppliers and is commonly used in research settings. It falls under the category of isoindole derivatives, which are known for their diverse biological activities. The compound has been cataloged under various identifiers, including CAS Number 861018-76-0 and PubChem CID 60145905 .
The synthesis of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride typically involves several steps that may include:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis. For example, reactions are often conducted at elevated temperatures (around 80-120°C) to facilitate the formation of the isoindoline structure .
The molecular structure of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride can be described as follows:
The structural representation can be illustrated using SMILES notation: CNCCCN1C(=O)C2=CC=CC=C2C1=O.Cl
, which provides a concise way to describe the arrangement of atoms within the molecule .
The chemical reactions involving 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride include:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity .
Potential mechanisms may include:
Further studies would be necessary to elucidate specific pathways and interactions at a molecular level .
The physical and chemical properties of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride include:
2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2